4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid
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Overview
Description
4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid is an organic compound that features a hydrazone linkage between a hydroxyphenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-hydrazinobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the hydrazone linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(3-Fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid: Similar structure but with a fluorine substituent on the phenyl ring.
4-[(2E)-2-[(quinolin-2-yl)methylidene]hydrazin-1-yl]benzoic acid: Contains a quinoline moiety instead of a hydroxyphenyl group.
Uniqueness
4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding and redox reactions compared to its analogs
Properties
Molecular Formula |
C14H12N2O3 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-[2-[(2-hydroxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13-4-2-1-3-11(13)9-15-16-12-7-5-10(6-8-12)14(18)19/h1-9,16-17H,(H,18,19) |
InChI Key |
LVRFDKIEKFOQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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